![molecular formula C19H26BrNO4S B2505006 N-[2-(adamantan-1-yloxy)ethyl]-5-bromo-2-methoxybenzene-1-sulfonamide CAS No. 695194-60-6](/img/structure/B2505006.png)
N-[2-(adamantan-1-yloxy)ethyl]-5-bromo-2-methoxybenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is a cycloalkane and also the simplest diamondoid. Adamantane molecules consists of three connected cyclohexane rings arranged in the “armchair” configuration . The “N-[2-(adamantan-1-yloxy)ethyl]-5-bromo-2-methoxybenzene-1-sulfonamide” is a derivative of adamantane, which means it has an adamantane core structure and additional functional groups attached to it .
Synthesis Analysis
The synthesis of adamantane derivatives generally involves reactions that add functional groups to the adamantane core . For example, one method for producing N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide involves a reaction of adamantanecarboxylic acid with enamides .Molecular Structure Analysis
The molecular structure of adamantane derivatives can be analyzed using various spectroscopic techniques. The adamantane core has a unique structure that can be identified using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .Chemical Reactions Analysis
Adamantane and its derivatives are known for their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives . The specific reactions that “N-[2-(adamantan-1-yloxy)ethyl]-5-bromo-2-methoxybenzene-1-sulfonamide” undergoes would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives can be predicted based on the properties of adamantane and the additional functional groups present in the derivative. For example, adamantane is known for its high thermal stability .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
Anti-Inflammatory Agents: The compound’s structural features, including the adamantane moiety and the sulfonamide group, suggest potential anti-inflammatory activity. Researchers have explored its role in modulating inflammatory pathways, which could lead to the development of novel anti-inflammatory drugs .
Anticancer Agents: Given the importance of sulfonamides in cancer research, this compound has drawn attention as a potential anticancer agent. Investigations into its cytotoxic effects on cancer cell lines and its mechanism of action are ongoing .
Materials Science and Nanotechnology
Diamondoid-Based Materials: Diamondoids, which include adamantane derivatives, have unique properties due to their rigid, cage-like structures. Researchers have synthesized materials based on diamondoids for applications such as nanoelectronics, quantum computing, and drug delivery. The compound’s adamantane core could contribute to the design of novel materials with tailored properties .
Nanodiamonds: The compound’s adamantane scaffold aligns with the growing interest in nanodiamonds. These nanoscale diamond particles exhibit exceptional biocompatibility and can be functionalized for drug delivery, imaging, and biosensing applications .
Organic Synthesis
Adamantane Derivatives as Building Blocks: Researchers have used adamantane derivatives as versatile building blocks in organic synthesis. The compound’s bromo and methoxy substituents provide handles for further functionalization, enabling the construction of complex molecules .
Chemical Catalysis
Catalytic Transformations: Quantum-chemical calculations have shed light on the electronic structure of adamantane derivatives, aiding in understanding their catalytic behavior. Investigating their reactivity and potential as catalysts remains an active area of research .
Cell Cycle Modulation
Biological Activity: In a recent study, a related compound exhibited significant cell-cycle arrest, disrupting the G0/G1 phase and increasing G2/M phase arrest. This suggests that the compound may interfere with cell cycle progression, making it relevant for further investigation in biological contexts .
Baranov, N. I., Bagrii, E. I., Safir, R. E., Cherednichenko, A. G., Bozhenko, K. V., & Maximov, A. L. (2022). Advances in the Chemistry of Unsaturated Adamantane Derivatives (A Review). Petroleum Chemistry, 62(3), 352–375. Read more Molecules. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)ethoxy)ethyl Benzene Sulfonamide Derivatives: Synthesis, Anticancer Activity, and Cell Cycle Analysis. Molecules, 21(5), 530. Read more Synthesis of adamantane functional derivatives basing on N-[(adamantan-1-yl)oxy]ethylamine. (2016). Chemistry of Heterocyclic Compounds, 52(11), 1007–1011. Read more
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-5-bromo-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BrNO4S/c1-24-17-3-2-16(20)9-18(17)26(22,23)21-4-5-25-19-10-13-6-14(11-19)8-15(7-13)12-19/h2-3,9,13-15,21H,4-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAHTQALWKRWKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(adamantan-1-yloxy)ethyl]-5-bromo-2-methoxybenzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



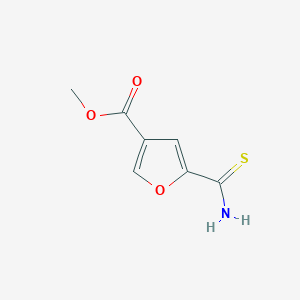


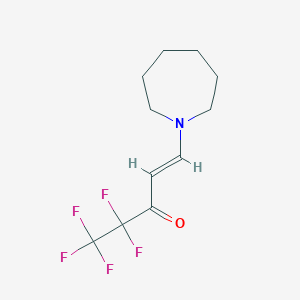
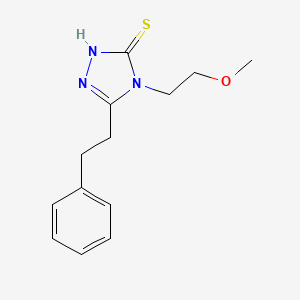
![5-isopropyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2504935.png)
![2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B2504938.png)
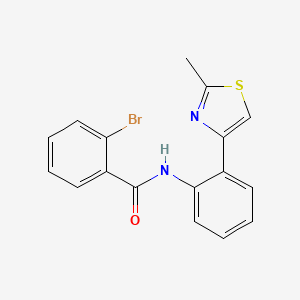

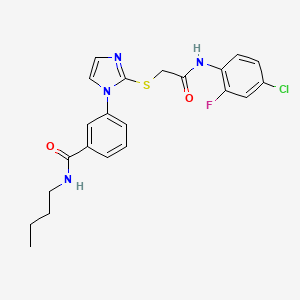
![N-(2,3-dimethoxybenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2504944.png)
![(E)-ethyl 4-(2,5,7-trioxo-8-styryl-2,3,4a,5,7a,8-hexahydropyrrolo[3',4':5,6]thiopyrano[2,3-d]thiazol-6(7H)-yl)benzoate](/img/structure/B2504945.png)